N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a quinoline-carboxamide moiety. The 3-cyano group on the tetrahydrobenzothiophene and the 2-phenyl substitution on the quinoline ring are critical structural elements. Its molecular formula is C₂₅H₁₈N₃OS, with a molecular weight of 408.50 g/mol (inferred from analogous structures in ) .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c26-15-20-18-11-5-7-13-23(18)30-25(20)28-24(29)19-14-22(16-8-2-1-3-9-16)27-21-12-6-4-10-17(19)21/h1-4,6,8-10,12,14H,5,7,11,13H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBFSLFNSNTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexenone with Sulfur Sources
The tetrahydrobenzothiophene core is synthesized via a modified Gewald reaction, combining cyclohexenone, elemental sulfur, and a nitrile source. For example:
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes ring closure |
| Solvent | Ethanol | Prevents side reactions |
| Catalyst | Piperidine | Accelerates cyclization |
The intermediate is subsequently treated with acetic anhydride to protect the amine group before coupling.
Preparation of 2-Phenylquinoline-4-Carboxylic Acid
Friedländer Synthesis
The quinoline moiety is synthesized via Friedländer condensation between o-aminobenzaldehyde and phenylacetaldehyde:
Key Observations :
-
Acid Catalysis : Concentrated HCl enhances imine formation and cyclization rates.
-
Side Products : Unreacted aldehyde dimers (≤12%) are removed via recrystallization from ethanol/water.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling the tetrahydrobenzothiophene amine with 2-phenylquinoline-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Conditions :
-
Molar Ratio : 1:1.2 (acid:amine) to compensate for EDC hydrolysis.
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Temperature : 0°C → 25°C gradual warming to minimize racemization.
Purification :
Alternative Synthetic Routes
One-Pot Tandem Reactions
A patent-pending method (EP2796442A1) describes a one-pot approach using a palladium-catalyzed C–N coupling:
Advantages :
Limitations :
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 12.7 | 98.5 |
| UPLC-MS | 5.3 | 97.8 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and reported biological activities:
Key Structural and Functional Insights:
Alkoxy groups (e.g., 3-propoxyphenyl in ) increase hydrophobicity and may improve membrane permeability .
Biological Activity: The anti-inflammatory activity of Compound 3 () highlights the importance of the tetrahydrobenzothiophene-cyano scaffold in enzyme inhibition (COX-2/5-LOX) . Antibacterial activity in pyrazine-carboxamide analogs () suggests that the carboxamide linkage is critical for targeting bacterial enzymes like RecBCD .
Synthetic Accessibility: Compounds with simpler substituents (e.g., 2-methoxybenzamide in ) are easier to synthesize, while those with fused heterocycles (e.g., quinoline in BU20729) require multi-step protocols .
Q & A
Basic: What are the key synthetic steps for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide, and how are intermediates validated?
Answer:
The synthesis typically involves:
Formation of the benzothiophene core via cyclization of a thiophene precursor.
Introduction of the cyano group at the 3-position of the benzothiophene ring.
Coupling the quinoline-4-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDCI or DCC).
Intermediates are validated using thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Final purity is assessed via liquid chromatography-mass spectrometry (LC-MS) .
Basic: Which spectroscopic methods are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and regiochemistry (e.g., cyano group at δ ~110-120 ppm in ¹³C NMR).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
- LC-MS/Purity Analysis : Quantifies impurities using reverse-phase chromatography with UV detection at λ = 254 nm .
Basic: What is the primary biological target of this compound, and how is its inhibitory activity measured?
Answer:
The compound primarily inhibits c-Jun N-terminal kinases (JNKs) , particularly JNK2 and JNK3, which regulate apoptosis and inflammation. Activity is quantified via:
- In vitro kinase assays : IC₅₀ values are determined using ATP-competitive fluorescence polarization assays.
- Cell-based assays : Inhibition of JNK-mediated phosphorylation (e.g., c-Jun substrate in HEK293 cells) .
Advanced: How can synthetic yield be optimized while minimizing side reactions?
Answer:
- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps to enhance quinoline-phenyl bond formation.
- Reaction Solvent Control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) reduces decomposition during cyclization.
- Purification : Flash chromatography with gradient elution (hexane:EtOAc) isolates high-purity product .
Advanced: How should discrepancies between in vitro potency and in vivo efficacy be addressed?
Answer:
Contradictions may arise due to:
- Poor pharmacokinetics : Assess logP (via HPLC) to optimize solubility; modify substituents (e.g., replace phenyl with pyridyl) to enhance bioavailability.
- Metabolic Instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots.
- Off-Target Effects : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-JNK targets .
Advanced: What computational strategies predict JNK isoform selectivity?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with JNK3’s ATP-binding pocket (e.g., hydrogen bonding with Met149).
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., cyano vs. nitro groups) .
Advanced: How do structural modifications to the benzothiophene moiety influence JNK selectivity?
Answer:
- Cyano Group Replacement : Substituting with nitro groups reduces JNK3 affinity due to steric clashes with Val78.
- Ring Saturation : Tetrahydrobenzothiophene enhances conformational rigidity, improving JNK2 binding (ΔIC₅₀ = 0.8 μM vs. unsaturated analogs).
- Quinoline Substitutions : 2-Phenyl groups increase hydrophobic interactions with Leu168 in JNK3 .
Advanced: Which crystallographic methods resolve the compound’s 3D structure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
